2,6-Dioxabicyclo(3.2.1)octane
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Overview
Description
2,6-Dioxabicyclo(3.2.1)octane is a bicyclic acetal compound with a unique structure that includes two oxygen atoms within its bicyclic framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioxabicyclo(3.2.1)octane typically involves the treatment of 4-hydroxytetrahydrofuran epoxides with toluene-p-sulphonic acid. This reaction proceeds in a stereoselective manner, leading to the formation of the desired bicyclic acetal . Another method involves the ring-opening polymerization of bicyclic acetals, where strong Lewis acids such as antimony pentafluoride and antimony pentachloride are used as initiators .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of catalytic fast pyrolysis of cellulose has also been explored for the selective production of related compounds .
Chemical Reactions Analysis
Types of Reactions
2,6-Dioxabicyclo(3.2.1)octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form spiroketals and other derivatives.
Reduction: Reduction reactions can lead to the formation of different bicyclic structures.
Substitution: Intramolecular nucleophilic substitution reactions are common, especially in the presence of acidic or basic catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include trimethyl phosphonoacetate and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Acidic catalysts like tin (II) chloride and boron trifluoride etherate are frequently employed.
Major Products
The major products formed from these reactions include various spiroketals, lactones, and other bicyclic derivatives .
Scientific Research Applications
2,6-Dioxabicyclo(3.2.1)octane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives have shown potential as antifungal and antibacterial agents.
Medicine: Some derivatives exhibit cytotoxic activity and are being explored for cancer treatment.
Industry: It is used in the production of high-performance polymers and materials.
Mechanism of Action
The mechanism of action of 2,6-Dioxabicyclo(3.2.1)octane involves its ability to undergo various chemical transformations, which are facilitated by its unique bicyclic structure. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets and pathways include interactions with enzymes and other biological molecules, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
6,8-Dioxabicyclo(3.2.1)octane: Similar in structure but with different reactivity and applications.
2,7-Dioxabicyclo(3.2.1)octane: Known for its antifungal and antibacterial properties.
8-Oxa-6-azabicyclo(3.2.1)octan-7-one: A bicyclic oxalactam with unique properties.
Uniqueness
2,6-Dioxabicyclo(3.2.1)octane is unique due to its specific ring structure and the presence of two oxygen atoms, which confer distinct chemical reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
280-00-2 |
---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
2,6-dioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C6H10O2/c1-2-7-6-3-5(1)8-4-6/h5-6H,1-4H2 |
InChI Key |
UCTGPBWORFETEK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2CC1OC2 |
Origin of Product |
United States |
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